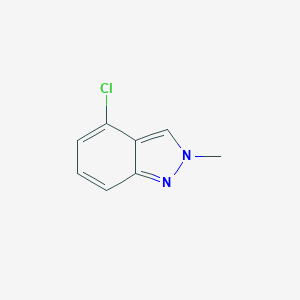
4-(Trifluoromethyl)benzophenone
概要
説明
4-(Trifluoromethyl)benzophenone is an organic compound with the molecular formula C14H9F3O. It has a molecular weight of 250.2159 . The IUPAC name for this compound is phenyl [4-(trifluoromethyl)phenyl]methanone .
Synthesis Analysis
4-(Trifluoromethyl)benzophenone can be synthesized from diphenylmethanol, NBS, and KOAc. The reaction mixture is stirred at room temperature for 10 hours. After extraction with EtOAc, the residue is purified by flash column chromatography on silica gel .Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethyl)benzophenone consists of a benzophenone core with a trifluoromethyl group attached to the fourth carbon of one of the phenyl rings .Physical And Chemical Properties Analysis
4-(Trifluoromethyl)benzophenone is a solid powder with a melting point of 114-116 °C and a boiling point of 309.2±42.0 °C. It has a density of 1.2778 (estimate) and is stored at ambient temperature .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of 4-(Trifluoromethyl)benzophenone, focusing on unique applications:
Laboratory Chemicals
4-(Trifluoromethyl)benzophenone is used as a laboratory chemical for various research and development purposes. It serves as a reagent in organic synthesis and chemical experimentation .
Manufacture of Substances
This compound is involved in the manufacturing process of other chemical substances, possibly as an intermediate or a catalyst .
Inhibitor Research
It has been identified as an inhibitor for human 11β-HSD1 , which is a potential target for treating diseases like diabetes and cognitive decline. The compound acts as an inhibitor with an IC50 value of 1.9 μM .
Spectroscopy
4-(Trifluoromethyl)benzophenone is used in spectroscopic analysis due to its distinct spectral properties. It can be analyzed using IR spectroscopy to study its molecular structure and behavior .
Ion Energetics Data
The compound’s ion energetics data are valuable for scientific research, particularly in fields like physical chemistry and materials science .
Synthesis of Primary Amines
Benzophenone imines, derivatives of benzophenones, are used for synthesizing primary amines, which are fundamental building blocks in organic chemistry .
Safety and Hazards
特性
IUPAC Name |
phenyl-[4-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTYZZYAMUVKQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10223122 | |
| Record name | 4-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
728-86-9 | |
| Record name | 4′-Trifluoromethylbenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Trifluoromethyl)benzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 728-86-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88328 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Trifluoromethyl)benzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10223122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(trifluoromethyl)benzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Trifluoromethyl)benzophenone behave within complex polymeric systems?
A: Research indicates that 4-(Trifluoromethyl)benzophenone exhibits a preference for hydrophobic environments. In studies involving polymeric amphiphilic nanoparticles, 4-(Trifluoromethyl)benzophenone was found to reside within the hydrophobic polystyrene core of the nanoparticles. [] This suggests its potential utility in applications requiring targeted localization within hydrophobic domains.
Q2: What are the implications of using 4-(Trifluoromethyl)benzophenone in chain-growth polycondensation reactions?
A: 4-(Trifluoromethyl)benzophenone can act as an initiator in the chain-growth polycondensation of potassium 2-alkyl-5-cyano-4-fluorophenolate, leading to the formation of well-defined aromatic polyethers with controlled molecular weights and low polydispersities (Mw/Mn < 1.2). [] This controlled polymerization process offers advantages in tailoring polymer properties for specific applications.
Q3: How does 4-(Trifluoromethyl)benzophenone participate in nickel-mediated decarbonylation reactions?
A: Computational studies using Density Functional Theory (DFT) have provided insights into the mechanism of nickel-mediated decarbonylation of unstrained ketones, with 4-(Trifluoromethyl)benzophenone used as a model substrate. [] The calculations suggest that while a (IMesMe)NiCO complex (where IMesMe is a N-heterocyclic carbene ligand) is inactive for the decarbonylation of 4-(Trifluoromethyl)benzophenone, the presence of an electron-withdrawing group like trifluoromethyl on the arene can impact the initial oxidative addition step, influencing the overall catalytic cycle. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














